molecular formula C22H25ClN4O4 B10948120 4-[({5-[(4-chloro-3,5-dimethylphenoxy)methyl]furan-2-yl}carbonyl)amino]-1-methyl-N-propyl-1H-pyrazole-5-carboxamide

4-[({5-[(4-chloro-3,5-dimethylphenoxy)methyl]furan-2-yl}carbonyl)amino]-1-methyl-N-propyl-1H-pyrazole-5-carboxamide

Cat. No.: B10948120
M. Wt: 444.9 g/mol
InChI Key: HWOVWNJAOLBSMZ-UHFFFAOYSA-N
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Description

4-[({5-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({5-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core pyrazole structure, followed by the introduction of the furan and phenoxy groups. The final steps involve the addition of the carbonyl and amino groups to complete the compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[({5-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

4-[({5-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[({5-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3,5-dimethylphenol: A related compound with similar structural features.

    4-Chloro-3,5-dinitropyrazole: Another compound with a pyrazole core, but with different functional groups.

Uniqueness

4-[({5-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C22H25ClN4O4

Molecular Weight

444.9 g/mol

IUPAC Name

4-[[5-[(4-chloro-3,5-dimethylphenoxy)methyl]furan-2-carbonyl]amino]-2-methyl-N-propylpyrazole-3-carboxamide

InChI

InChI=1S/C22H25ClN4O4/c1-5-8-24-22(29)20-17(11-25-27(20)4)26-21(28)18-7-6-15(31-18)12-30-16-9-13(2)19(23)14(3)10-16/h6-7,9-11H,5,8,12H2,1-4H3,(H,24,29)(H,26,28)

InChI Key

HWOVWNJAOLBSMZ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=C(C=NN1C)NC(=O)C2=CC=C(O2)COC3=CC(=C(C(=C3)C)Cl)C

Origin of Product

United States

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